μ-Opioid Receptor Binding Affinity: Carfentanil Oxalate Exhibits 6-Fold Higher Affinity Than Fentanyl
The experimentally determined binding affinity (Ki) of carfentanil for the human μ-opioid receptor (μOR) is 0.22 nM, which is approximately 6.1 times stronger than that of the parent compound fentanyl (Ki = 1.35 nM) [1]. This sub-nanomolar affinity is attributed to the additional methyl ester group at the 4-position of the piperidine ring, which enhances hydrophobic interactions within the receptor binding pocket and generates a significantly lower molecular docking score (ADS = -10.8 kcal/mol for carfentanil versus -9.4 kcal/mol for fentanyl) [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.22 nM |
| Comparator Or Baseline | Fentanyl: Ki = 1.35 nM |
| Quantified Difference | 6.1-fold higher affinity (lower Ki value) |
| Conditions | Recombinant human μ-opioid receptor; molecular docking validated against experimental binding data; PLOS ONE 2018 study. |
Why This Matters
For analytical and research procurement, this confirms that carfentanil oxalate is not merely a potency-equivalent analog but a structurally optimized molecule requiring distinct handling and calibration curves relative to fentanyl.
- [1] Ellis CR, Kruhlak NL, Kim MT, Hawkins EG, Stavitskaya L. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. 2018;13(5):e0197734. View Source
